2-METHOXY-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]PYRIDINE-3-CARBOXAMIDE
Description
Properties
IUPAC Name |
2-methoxy-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-9-8-10(19-16-9)5-7-14-12(17)11-4-3-6-15-13(11)18-2/h3-4,6,8H,5,7H2,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCXQUUNQGVQGEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCNC(=O)C2=C(N=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-METHOXY-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]PYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the oxazole ring to the pyridine ring: This step often involves nucleophilic substitution reactions where the oxazole ring is introduced to the pyridine ring.
Introduction of the methoxy group: This can be done through methylation reactions using reagents like methyl iodide.
Formation of the carboxamide group: This step involves the reaction of the pyridine derivative with an appropriate amine under conditions that favor amide bond formation.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
2-METHOXY-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]PYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyridine or oxazole rings are replaced with other groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like methanol, ethanol, and dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-METHOXY-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]PYRIDINE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and possible biological activities.
Biology: It can be used as a probe or tool compound in biological studies to investigate cellular processes and molecular interactions.
Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific functionalities.
Pharmaceuticals: It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Mechanism of Action
The mechanism of action of 2-METHOXY-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]PYRIDINE-3-CARBOXAMIDE involves its interaction with molecular targets in the body. The compound may bind to specific receptors or enzymes, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Research Findings and Limitations
Biological Activity
2-Methoxy-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]pyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 2-Methoxy-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]pyridine-3-carboxamide can be represented as follows:
- Molecular Formula : C13H13N3O4
- Molecular Weight : 275.26 g/mol
The compound consists of a pyridine ring substituted with a methoxy group and a carboxamide group, along with an ethyl linker to a 3-methyl-1,2-oxazole moiety.
Biological Activity Overview
Research indicates that compounds containing oxazole rings exhibit a variety of biological activities, including anticancer, antimicrobial, and antiparasitic effects. The specific biological activities of 2-Methoxy-N-[2-(3-methyl-1,2-oxazol-5-y)ethyl]pyridine-3-carboxamide have been evaluated in several studies.
Anticancer Activity
Several studies have demonstrated the anticancer potential of related oxazole derivatives. For instance:
- Cytotoxicity : The compound has shown cytotoxic effects against various cancer cell lines. In vitro studies indicated that it could induce apoptosis in human breast adenocarcinoma (MCF-7) cells through activation of the p53 pathway and caspase cleavage .
- IC50 Values : The compound exhibited IC50 values in the low micromolar range against leukemia cell lines (e.g., CEM-13 and U-937), indicating significant potency .
Antimicrobial Activity
The biological activity against microbial pathogens has also been explored:
- Antibacterial Effects : Research has indicated that similar oxazole derivatives possess antibacterial properties. While specific data for this compound is limited, related compounds have shown effectiveness against Gram-positive and Gram-negative bacteria .
Antiparasitic Activity
The potential use of the compound as an antiparasitic agent has been suggested:
- Targeting Trypanosoma brucei : Compounds with similar structures have been studied for their ability to inhibit N-myristoyltransferase (NMT), a promising target in the treatment of Trypanosomiasis .
Research Findings and Case Studies
A summary of key research findings related to the biological activity of 2-Methoxy-N-[2-(3-methyl-1,2-oxazol-5-y)ethyl]pyridine-3-carboxamide is presented in Table 1.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
